5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a bromophenoxy group, a thiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-bromophenol with formaldehyde to form 2-bromophenoxymethyl alcohol. This intermediate is then reacted with thiazole-2-amine and furfural under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted phenoxy derivatives.
Scientific Research Applications
5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Mechanism of Action
The mechanism of action of 5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenoxy group can enhance the compound’s binding affinity to its targets, while the furan ring may contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-bromophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 2-bromophenol
- Thiazole derivatives
Uniqueness
5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is unique due to its combination of a bromophenoxy group, a thiazole ring, and a furan ring. This combination of functional groups and rings provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C15H11BrN2O3S |
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Molecular Weight |
379.2 g/mol |
IUPAC Name |
5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C15H11BrN2O3S/c16-11-3-1-2-4-12(11)20-9-10-5-6-13(21-10)14(19)18-15-17-7-8-22-15/h1-8H,9H2,(H,17,18,19) |
InChI Key |
BKHHGTDVFWIOTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CS3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CS3)Br |
Origin of Product |
United States |
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